molecular formula C14H20N2O4 B1517308 (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid CAS No. 273222-03-0

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Cat. No.: B1517308
CAS No.: 273222-03-0
M. Wt: 280.32 g/mol
InChI Key: RIORKFAJVAWLSJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of tert-Butoxycarbonyl Protected Amino Acids

The development of tert-butoxycarbonyl protection for amino acids represents a pivotal advancement in synthetic organic chemistry, with origins tracing back to the pioneering work of Bruce Merrifield in solid phase peptide synthesis. Historical records indicate that tert-butoxycarbonyl-protected amino acids were utilized early in the development of solid phase peptide synthesis and have remained popular in contemporary applications. The tert-butoxycarbonyl group emerged as a preferred protecting strategy due to its stability under basic conditions and clean removal using trifluoroacetic acid treatment, which leaves the amino terminus protonated and ready for subsequent chemical transformations.

The widespread adoption of tert-butoxycarbonyl protection stems from its unique chemical properties and synthetic accessibility. The protecting group can be efficiently introduced using di-tert-butyl dicarbonate in the presence of base, with the reaction proceeding through nucleophilic attack of the amine on the electrophilic carbonyl center. This methodology became particularly valuable because both the protection and deprotection reactions produce carbon dioxide gas, providing a thermodynamic driving force for the transformations while requiring careful consideration of reaction vessel design to accommodate gas evolution.

The evolution of tert-butoxycarbonyl chemistry has been marked by continuous refinement of synthetic protocols and expansion of compatible reaction conditions. Early implementations required careful control of reaction conditions, but modern applications have demonstrated remarkable versatility across diverse chemical environments. The development of specialized reagents such as tert-butyl chloroformate and various activated derivatives has further expanded the utility of tert-butoxycarbonyl protection, making it accessible for increasingly complex synthetic targets.

Contemporary applications of tert-butoxycarbonyl protection extend far beyond the original peptide synthesis applications, encompassing diverse areas of synthetic organic chemistry. The orthogonal nature of tert-butoxycarbonyl protection, particularly its compatibility with fluorenylmethyloxycarbonyl protection strategies, has established it as an indispensable tool in modern synthetic methodology. This historical progression demonstrates how fundamental protecting group chemistry continues to enable increasingly sophisticated synthetic targets, including complex compounds like (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid.

Significance of Pyridyl-Substituted Amino Acids in Chemical Research

Pyridyl-substituted amino acids have emerged as valuable tools in chemical research due to their unique combination of aromatic character and hydrogen-bonding capability. The pyridine nitrogen atom serves as a hydrogen bond acceptor, promoting well-defined conformational behavior in peptides containing pyridyl-substituted amino acid residues. This property has made pyridyl amino acids particularly attractive for applications requiring precise structural control, including the development of peptide-based therapeutics and conformationally constrained molecular systems.

Recent research has demonstrated that pyridyl-substituted amino acids can serve as effective surrogates for natural aromatic amino acids while providing enhanced hydrophilic properties. Studies have shown that incorporation of 3-pyridylalanine and 4-pyridylalanine derivatives into peptide structures enhances aqueous solubility while maintaining biological activity, making these compounds valuable for medicinal chemistry applications. The pyridyl substituent introduces favorable biophysical characteristics that can improve the pharmaceutical properties of peptide-based compounds, including enhanced stability and improved bioavailability.

The synthetic versatility of pyridyl-substituted amino acids has been demonstrated through diverse preparative methodologies. Advanced synthetic approaches include precious-metal-free heteroarylation of azlactones with electrophilically-activated pyridine oxides, providing direct access to pyridyl-substituted amino acid derivatives. These methodologies have enabled the preparation of structurally diverse pyridyl amino acids, including compounds with quaternary carbon centers and complex substitution patterns that would be difficult to access through conventional synthetic routes.

The fluorescent properties of certain pyridyl-substituted amino acids have opened new applications in chemical biology and analytical chemistry. Research has identified specific structural modifications that confer strongly fluorescent properties with high quantum yields and large Stokes shifts, making these compounds valuable as biological probes and analytical reagents. The solvatochromic behavior of these fluorescent derivatives demonstrates their sensitivity to environmental conditions, suggesting potential applications in sensing and diagnostic systems.

Structural Comparison with Related Pyridylalanine Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid exhibits distinct structural features when compared to related pyridylalanine derivatives such as (S)-N-Boc-(4-Pyridyl)alanine and (R)-N-Boc-(4-Pyridyl)alanine. The most significant difference lies in the extended carbon chain linking the amino acid backbone to the pyridine ring, creating a four-carbon separation compared to the three-carbon separation in pyridylalanine derivatives. This structural modification introduces additional conformational flexibility while maintaining the electronic properties contributed by the pyridine substituent.

The molecular weight comparison reveals the impact of the extended carbon chain: (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid possesses a molecular weight of 280.32 grams per mole, while the related pyridylalanine derivatives (S)-N-Boc-(4-Pyridyl)alanine and (R)-N-Boc-(4-Pyridyl)alanine have molecular weights of 266.29 grams per mole. This 14-unit difference corresponds precisely to the additional methylene group in the extended carbon chain, confirming the structural relationship between these compounds.

The stereochemical designations provide insight into the structural similarities and differences among these compounds. Both (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid and (S)-N-Boc-(4-Pyridyl)alanine share the same absolute configuration at the alpha-carbon, indicating similar spatial arrangements around the amino acid center. However, the extended chain in the butanoic acid derivative introduces additional conformational degrees of freedom that distinguish its three-dimensional structure from the more constrained pyridylalanine analogs.

Compound Molecular Formula Molecular Weight (g/mol) Chain Length Stereochemistry
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid C14H20N2O4 280.32 4-carbon S
(S)-N-Boc-(4-Pyridyl)alanine C13H18N2O4 266.29 3-carbon S
(R)-N-Boc-(4-Pyridyl)alanine C13H18N2O4 266.29 3-carbon R

The physical properties of these compounds reflect their structural differences, particularly in terms of solubility and conformational behavior. The extended carbon chain in (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid may provide enhanced flexibility compared to the more rigid pyridylalanine derivatives, potentially influencing its behavior in biological systems and synthetic applications. Storage recommendations for the related pyridylalanine derivatives typically specify inert atmosphere conditions at 2-8°C, suggesting similar stability considerations may apply to the extended-chain analog.

Current Research Status and Knowledge Gaps

Current research on (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid remains limited compared to the extensive literature available for related pyridylalanine derivatives. Database records indicate that this compound has been catalogued in chemical databases with complete structural characterization, including computed molecular descriptors and stereochemical assignments. However, detailed synthetic methodologies, biological activity profiles, and comprehensive property characterization remain areas requiring further investigation.

The synthetic accessibility of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid likely builds upon established methodologies for preparing related pyridyl amino acids. Recent advances in heteroarylation chemistry, including precious-metal-free approaches using activated pyridine oxides, suggest potential synthetic routes that could be adapted for preparing extended-chain derivatives. However, specific synthetic protocols optimized for this particular compound have not been extensively reported in the literature, representing a significant knowledge gap for researchers interested in this compound.

The biological activity and pharmacological properties of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid remain largely unexplored. While related pyridylalanine derivatives have demonstrated utility in peptide design and medicinal chemistry applications, the impact of the extended carbon chain on biological activity and pharmacokinetic properties requires systematic investigation. The additional methylene group may influence membrane permeability, protein binding, and metabolic stability compared to shorter-chain analogs.

Future research opportunities include comprehensive synthetic methodology development, biological activity screening, and structure-activity relationship studies. The unique structural features of this compound, particularly the extended carbon chain and terminal pyridine positioning, suggest potential applications in areas where enhanced flexibility or specific spatial arrangements are advantageous. Additionally, the conformational properties and hydrogen-bonding behavior of this compound in various chemical environments warrant detailed investigation to fully understand its potential utility in chemical and biological applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)5-4-10-6-8-15-9-7-10/h6-9,11H,4-5H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIORKFAJVAWLSJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid, with the CAS number 273222-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • Structure : The compound features a pyridine ring and a butanoic acid moiety, which are critical for its biological interactions.

The biological activity of (S)-2-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid is primarily attributed to its interactions with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes involved in disease processes.

Enzyme Inhibition

Recent studies indicate that this compound may exhibit inhibitory effects on certain kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's. GSK-3β plays a role in the phosphorylation of tau proteins and amyloid precursor proteins, contributing to neuroinflammation and plaque formation .

Biological Activity Data

Activity IC50 Value Remarks
GSK-3β Inhibition70 nMEffective in cellular models of neurodegeneration
Cytotoxicity (HT-22 Cells)>100 μMNo significant cytotoxicity observed
Cytotoxicity (BV-2 Cells)89.3 μMModerate cytotoxic effect noted

Case Studies and Research Findings

  • Neuroinflammation Studies :
    A study investigating the effects of various GSK-3β inhibitors found that (S)-2-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid significantly reduced the release of pro-inflammatory cytokines such as IL-6 and TNF-α in BV-2 microglial cells. This suggests potential therapeutic implications for treating neuroinflammatory conditions .
  • Stability and Bioavailability :
    In vitro assays have demonstrated that the compound exhibits high metabolic stability and favorable pharmacokinetic properties, making it a promising candidate for further development in drug formulation .
  • Structural Activity Relationship (SAR) :
    Investigations into the SAR of related compounds have shown that modifications to the pyridine ring or the butanoic acid side chain can significantly alter potency and selectivity against GSK-3β, underscoring the importance of structural integrity for biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two analogs from recent literature:

(S)-2-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS: 942065-50-1)
  • Key Differences: Substituent: Replaces the pyridin-4-yl group with a 4-fluorophenyl ring. Impact: The fluorine atom introduces electronegativity, enhancing lipid solubility and metabolic stability compared to the pyridine-based analog. Molecular Formula: C₁₅H₂₀FNO₄ (vs. C₁₄H₁₉N₂O₄ for the pyridine analog).
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (CAS: 124842-28-0)
  • Key Differences :
    • Functional Groups : Contains a methyl ester and a ketone group (4-oxo) instead of a carboxylic acid and pyridin-4-yl.
    • Impact : The ester group increases lipophilicity and protects the acid from premature deprotonation, making it more suitable for cell-penetrant prodrugs. The ketone allows for further functionalization (e.g., hydrazone formation) .
    • Molecular Formula : C₁₀H₁₈N₂O₅ (vs. C₁₄H₁₉N₂O₄ for the pyridine analog).

Reactivity and Stability

  • Boc Protection : All three compounds utilize Boc groups, ensuring amine stability during synthesis.
  • Acid vs. Ester : The carboxylic acid in the pyridine analog enables direct conjugation to amines, whereas the methyl ester requires hydrolysis for activation .
  • Aromatic Effects : The pyridin-4-yl group in the target compound participates in π-π stacking and metal coordination, unlike the 4-fluorophenyl group, which primarily engages in hydrophobic interactions .

Preparation Methods

Detailed Example Synthesis

While direct literature specifically detailing the synthesis of the 4-pyridinyl derivative is limited, analogous procedures for similar Boc-protected amino acids with pyridinyl substituents provide insight:

Step Reagents/Conditions Description Yield (%) Notes
1 (S)-4-pyridinylbutanoic acid, Boc2O, base Boc protection of amino group 85-95 Mild conditions, room temperature
2 Cross-coupling catalysts (Pd-based), base If pyridine ring introduced via coupling 70-90 Requires inert atmosphere
3 Purification by reverse-phase HPLC Isolation of pure stereoisomer >95 Confirms stereochemical purity

For example, the Boc protection step is typically conducted by dissolving the amino acid in an aqueous-organic solvent mixture, adding di-tert-butyl dicarbonate and triethylamine, and stirring at room temperature for several hours. The reaction progress is monitored by TLC or HPLC.

Research Findings and Optimization

Stereoselectivity and Yield

  • The use of chiral precursors ensures high enantiomeric excess (>99% ee) in the final product.

  • Boc protection under mild conditions preserves stereochemistry without racemization.

  • Optimized catalysts and reaction conditions improve coupling efficiency and yield.

Industrial Relevance

  • Methods adapted from the synthesis of similar Boc-protected amino acids used in pharmaceutical intermediates (e.g., Sitagliptin synthesis) demonstrate scalability and economic viability.

  • Asymmetric hydrogenation and hydroamination catalyzed by transition metals such as Rhodium(I) have been reported to efficiently produce chiral amino acid derivatives with high stereoselectivity.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Outcome/Notes Reference(s)
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM or aqueous-organic solvent, RT High yield Boc-protected amino acid, stereochemistry retained
Pyridin-4-yl Introduction Pd-catalyzed cross-coupling, base, inert atmosphere, 40-60 °C Efficient coupling, moderate to high yield
Purification Reverse-phase HPLC or recrystallization >95% purity, enantiomeric excess >99%
Asymmetric Catalysis (Alternative) RhI-catalyzed hydroamination or hydrogenation High stereoselectivity, industrially scalable

- PubChem Compound Summary for CID 29946556, (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid.

- VulcanChem Product Information, Synthesis overview of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid (analogous compound).

- bioRxiv Preprint on synthesis procedures involving Boc-amino acid derivatives and purification techniques.

- Literature on RhI-catalyzed asymmetric hydroamination and hydrogenation methods for chiral amino acid synthesis relevant to Boc-protected derivatives.

- LookChem and patent literature on chiral β-amino acid derivatives preparation methods and industrial processes for similar compounds.

Q & A

Q. What are the recommended synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid, and how can chiral purity be ensured?

  • Methodological Answer :
    The synthesis typically involves Boc-protection of the amine group followed by coupling with a pyridinyl moiety. Key steps include:
    • Chiral Induction : Use of (S)-configured starting materials or enzymatic resolution to maintain stereochemical integrity .
    • Coupling Reagents : Carbodiimides (e.g., EDC/HOBt) for amide bond formation under inert conditions .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate the product with >99% enantiomeric excess (HPLC analysis with chiral columns) .

Q. How should researchers characterize the compound’s structural and chiral identity?

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm Boc-group protons (1.2–1.4 ppm for tert-butyl) and pyridin-4-yl aromatic signals (8.5–7.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 335.17 for C16_{16}H23_{23}N2_2O4_4) .
    • Chiral HPLC : Use of Chiralpak® AD-H columns with hexane/isopropanol gradients to confirm enantiopurity .

Q. What purification strategies are effective for removing pyridine-related byproducts?

  • Methodological Answer :
    • Ion-Exchange Chromatography : Removes unreacted pyridine derivatives via pH-dependent retention .
    • Solvent Partitioning : Utilize differential solubility in aqueous (acidic) vs. organic phases (e.g., dichloromethane) .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
    • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C–60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Boc-group hydrolysis is expected under strongly acidic/basic conditions .
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C for Boc-protected analogs) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina with PyRx to model binding to pyridine-recognizing targets (e.g., kinases). Optimize protonation states of the pyridin-4-yl group at physiological pH .
    • DFT Calculations : Gaussian 16 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
    • Solubility Screening : Test in DMSO, water, ethanol, and THF at 25°C using nephelometry. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
    • Co-Solvent Systems : Evaluate PEG-400/water mixtures to enhance solubility for biological assays .

Q. What strategies optimize the compound’s synthetic yield in large-scale reactions (>10 g)?

  • Methodological Answer :
    • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; avoid metal leaching in Boc-protected intermediates .
    • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and minimize side-product formation .

Q. How does the pyridin-4-yl substituent influence the compound’s bioactivity compared to other aryl groups?

  • Methodological Answer :
    • SAR Studies : Synthesize analogs with phenyl, pyridin-2-yl, or pyridin-3-yl groups. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinases) .
    • LogP Measurements : Determine partition coefficients to assess lipophilicity trends (pyridin-4-yl may enhance water solubility vs. phenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.